molecular formula C14H19N3OS B6057502 5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide

5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide

Cat. No.: B6057502
M. Wt: 277.39 g/mol
InChI Key: JUWODUAYRBSGIE-UHFFFAOYSA-N
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Description

5-methyl-N’-(8-methyl-8-azabicyclo[321]oct-3-ylidene)thiophene-2-carbohydrazide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold. This scaffold can be synthesized through enantioselective construction methods . The next step involves the introduction of the thiophene ring and the carbohydrazide group. This can be achieved through a series of reactions, including cyclization and condensation reactions, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and high-throughput screening to identify the most efficient reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-methyl-8-azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the thiophene and carbohydrazide groups.

    Thiophene-2-carbohydrazide: This compound contains the thiophene and carbohydrazide groups but lacks the bicyclic structure.

Uniqueness

5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide is unique due to its combination of the bicyclic structure with the thiophene and carbohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-9-3-6-13(19-9)14(18)16-15-10-7-11-4-5-12(8-10)17(11)2/h3,6,11-12H,4-5,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWODUAYRBSGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NN=C2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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